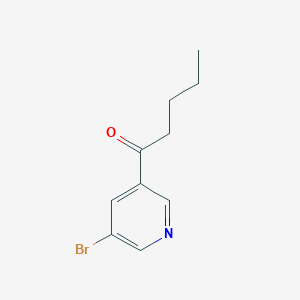
1-(5-Bromo-3-pyridinyl)-1-pentanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Bromo-3-pyridinyl)-1-pentanone is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the 5-position of the pyridine ring and a pentanone group attached to the 1-position
準備方法
Synthetic Routes and Reaction Conditions: 1-(5-Bromo-3-pyridinyl)-1-pentanone can be synthesized through several methods. One common approach involves the reaction of 5-bromo-3-pyridinecarboxylic acid with a suitable reagent to introduce the pentanone group. For instance, the reaction with ethylmagnesium chloride in tetrahydrofuran at low temperatures (around 10°C) followed by quenching with water and extraction with ethyl acetate can yield the desired product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation under reduced pressure to isolate the compound as a pale yellow solid.
化学反応の分析
Types of Reactions: 1-(5-Bromo-3-pyridinyl)-1-pentanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents such as potassium permanganate can be employed.
Reduction: Reducing agents like lithium aluminum hydride can be used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
科学的研究の応用
1-(5-Bromo-3-pyridinyl)-1-pentanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 1-(5-Bromo-3-pyridinyl)-1-pentanone involves its interaction with specific molecular targets. The bromine atom and the pyridine ring play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
1-(5-Bromo-3-pyridinyl)-1-pentanone can be compared with other similar compounds, such as:
1-(5-Bromo-3-pyridinyl)-1-propanone: This compound has a shorter alkyl chain and may exhibit different reactivity and applications.
1-(5-Bromo-3-pyridinyl)-2-pentanone: The position of the ketone group can influence the compound’s properties and uses.
1-(5-Bromo-3-pyridinyl)-1-butanone: Similar to the pentanone derivative but with a different chain length, affecting its chemical behavior.
Each of these compounds has unique characteristics that make them suitable for specific applications, highlighting the versatility of the 5-bromo-3-pyridinyl scaffold.
特性
分子式 |
C10H12BrNO |
|---|---|
分子量 |
242.11 g/mol |
IUPAC名 |
1-(5-bromopyridin-3-yl)pentan-1-one |
InChI |
InChI=1S/C10H12BrNO/c1-2-3-4-10(13)8-5-9(11)7-12-6-8/h5-7H,2-4H2,1H3 |
InChIキー |
LLQQTUKKIVZNAZ-UHFFFAOYSA-N |
正規SMILES |
CCCCC(=O)C1=CC(=CN=C1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


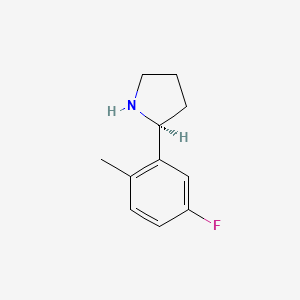
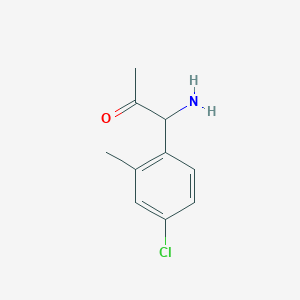


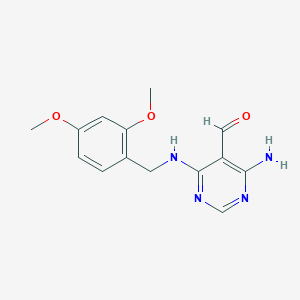
![(1R,2R)-1-Amino-1-[2-chloro-4-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13055872.png)
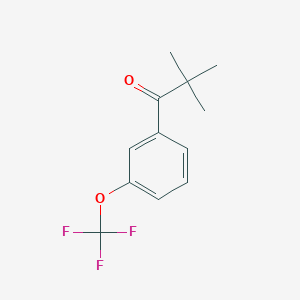
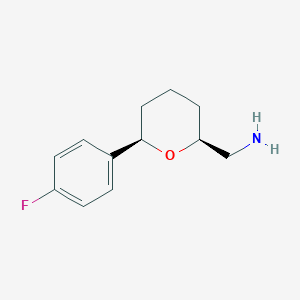
![4-(Phenylthio)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B13055882.png)
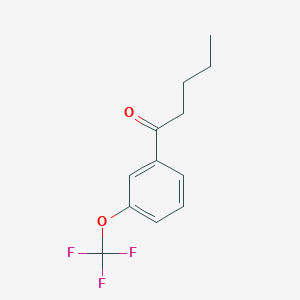
![Racemic-(2R,3aR,6aR)-tert-butyl2-((((benzyloxy)carbonyl)amino)methyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate](/img/structure/B13055887.png)
![(E)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]-N-[4-(trifluoromethyl)phenyl]methanecarbohydrazonoylcyanide](/img/structure/B13055889.png)
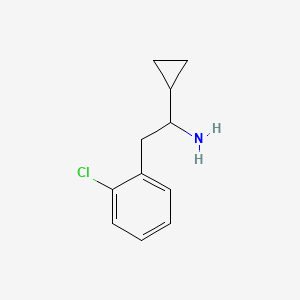
![(S)-N-Hydroxy-2'-oxo-1'-phenyl-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxamide](/img/structure/B13055901.png)
